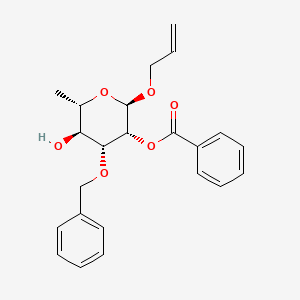

Allyl 2-O-benzoyl-3-O-benzyl-alpha-L-rhamnopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

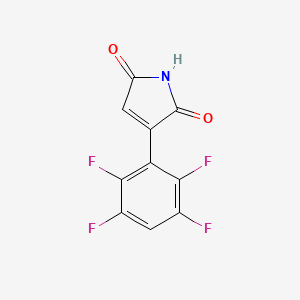

2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside d'allyle: est un composé organique complexe de formule moléculaire C23H26O6 et de masse moléculaire 398,46 g/mol . Ce composé est connu pour ses propriétés anti-inflammatoires et antioxydantes significatives, ce qui en fait un agent biopharmaceutique précieux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside d'allyle implique généralement la protection des groupes hydroxyle suivie de réactions de glycosylation. Le processus commence par la protection des groupes hydroxyle sur la partie rhamnose à l'aide de groupes benzoyle et benzyle. Le rhamnose protégé est ensuite soumis à une glycosylation avec un groupe allyle dans des conditions de réaction spécifiques .

Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des réactions de glycosylation à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. L'utilisation de techniques de purification avancées telles que la chromatographie est essentielle pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions:

Réduction: Le composé peut être réduit pour former divers dérivés d'alcool.

Réactifs et conditions courantes:

Oxydation: Permanganate de potassium (KMnO4) en conditions acides.

Réduction: Hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur.

Substitution: N-bromosuccinimide (NBS) en présence de lumière pour la bromation allylique.

Principaux produits:

Oxydation: Dérivés d'acide benzoïque.

Réduction: Dérivés d'alcool.

Substitution: Bromures allyliques et benzyliques.

Applications de la recherche scientifique

Chimie: Le 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside d'allyle est utilisé comme élément de base dans la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Biologie et médecine: Le composé présente des propriétés anti-inflammatoires et antioxydantes significatives, ce qui en fait un agent thérapeutique potentiel pour des affections telles que la polyarthrite rhumatoïde et les troubles liés au stress oxydatif. Son efficacité pour réduire l'inflammation et les dommages oxydatifs a été largement étudiée dans des modèles précliniques.

Industrie: Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques. Ses propriétés uniques en font un composant précieux dans les formulations visant à traiter les conditions inflammatoires et liées au stress oxydatif.

Mécanisme d'action

Les effets anti-inflammatoires et antioxydants du 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside d'allyle sont principalement médiés par son interaction avec des cibles moléculaires impliquées dans les voies inflammatoires. Le composé inhibe la production de cytokines pro-inflammatoires et d'espèces réactives de l'oxygène (ROS), réduisant ainsi l'inflammation et les dommages oxydatifs. Les cibles moléculaires et les voies exactes impliquées comprennent l'inhibition du facteur nucléaire-kappa B (NF-κB) et l'activation des éléments de réponse antioxydante (ARE).

Applications De Recherche Scientifique

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

Materials Science: Applications in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of (2R,3R,4R,5S,6S)-4-(BENZYLOXY)-5-HYDROXY-6-METHYL-2-(PROP-2-EN-1-YLOXY)OXAN-3-YL BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparaison Avec Des Composés Similaires

Composés similaires:

- 2-O-benzoyl-3-O-benzyl-β-D-glucopyranoside d'allyle

- 2-O-benzoyl-3-O-benzyl-α-D-galactopyranoside d'allyle

Comparaison: Bien que le 2-O-benzoyl-3-O-benzyl-α-L-rhamnopyranoside d'allyle partage des similitudes structurelles avec ces composés, ses propriétés anti-inflammatoires et antioxydantes uniques le distinguent. La présence de la partie rhamnose et le motif de glycosylation spécifique contribuent à ses activités biologiques distinctes.

Propriétés

Formule moléculaire |

C23H26O6 |

|---|---|

Poids moléculaire |

398.4 g/mol |

Nom IUPAC |

[(2R,3R,4R,5S,6S)-5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl] benzoate |

InChI |

InChI=1S/C23H26O6/c1-3-14-26-23-21(29-22(25)18-12-8-5-9-13-18)20(19(24)16(2)28-23)27-15-17-10-6-4-7-11-17/h3-13,16,19-21,23-24H,1,14-15H2,2H3/t16-,19-,20+,21+,23+/m0/s1 |

Clé InChI |

YJCAPLCOTDGLOK-PBRHZFIZSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B11767099.png)

![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)

![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)

![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)

![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)

![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)